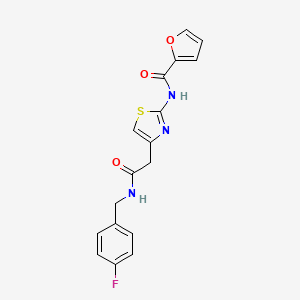

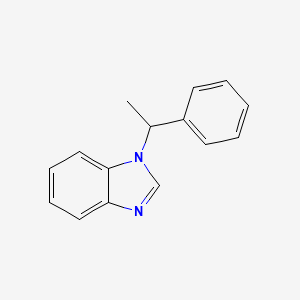

![molecular formula C21H18N4O3 B3006224 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide CAS No. 847388-03-8](/img/structure/B3006224.png)

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antineoplastic Activity

A series of substituted derivatives were synthesized as part of ongoing efforts to develop new antineoplastic agents. These derivatives underwent evaluation through the National Cancer Institute's in vitro disease human cell screening panel assay. Certain compounds exhibited a variable degree of antineoplastic activity against some cell lines tested, with specific derivatives showing promising in vitro antineoplastic activity with selectivity against all cell lines tested. This suggests potential applications in cancer therapy (A. Abdel-Hafez, 2007).

Synthesis and Evaluation for Medical Imaging

Research into radiolabelled, nonpeptide angiotensin II antagonists for imaging of angiotensin II, AT1 receptor, led to the development of compounds with potent and selective ligands for the AT1 receptor. This work is crucial for advancing medical imaging techniques, especially for cardiovascular diseases (Terence G Hamill et al., 1996).

Development of Fluorescent Sensors

The synthesis of biologically active fused imidazo[1,2-a]pyrimidines through A3 coupling and 6-endo-dig cyclization using copper oxide nanoparticles under solvent-free conditions led to compounds with potential as fluorescent sensors for zinc ion. This application is significant for environmental monitoring and biological research (Manish Rawat & D. Rawat, 2018).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective antiulcer agents. Though none displayed significant antisecretory activity, several demonstrated good cytoprotective properties, indicating their potential application in treating ulcerative conditions (J. Starrett et al., 1989).

Optical Properties and Material Applications

Research into the optical properties of imidazo[1,2-a]pyrimidines, including the effect of electron-donating and electron-withdrawing substitution on fluorescence intensities, has implications for the development of materials with specific optical characteristics. This research can lead to applications in materials science and engineering (G. Volpi et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are key mediators in the inflammatory process .

Mode of Action

The compound acts as a COX-2 inhibitor . It interacts with the COX-2 enzyme, suppressing its activity and thereby reducing the production of prostaglandins . This results in a decrease in inflammation and pain .

Biochemical Pathways

The compound affects the prostaglandin biosynthesis pathway . By inhibiting COX-2, it reduces the conversion of arachidonic acid into prostaglandins, thromboxanes, and prostacyclins . This leads to a decrease in these eicosanoids, which are responsible for pain, inflammation, and increased tissue blood flow .

Pharmacokinetics

As a cox-2 inhibitor, it is expected to have good bioavailability and selectivity .

Result of Action

The inhibition of COX-2 by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation and pain . In addition, the compound has shown considerable inhibitory effects on MCF-7 breast cancer cells .

Direcciones Futuras

Future research could focus on the development of more effective compounds for treating various diseases. For instance, a novel series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives has been designed and synthesized, and the synthesized compounds have been evaluated for their in vitro cytotoxic activity against different human cancer cell lines .

Análisis Bioquímico

Biochemical Properties

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide has been shown to interact with the COX-2 enzyme . The COX-2 enzyme is involved in the biosynthesis of prostaglandins, which are mediators of inflammation . This compound has been found to have a moderate to good selectivity for the inhibition of the COX-2 enzyme .

Cellular Effects

In cellular studies, this compound has been shown to have considerable inhibitory effects on MCF-7 breast cancer cells . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the COX-2 enzyme . Molecular modeling studies have demonstrated that the compound’s methylsulfonyl group is adequately placed into the COX-2 active site . This interaction leads to the inhibition of the enzyme, which in turn affects the production of prostaglandins .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have dose-dependent anti-nociceptive activity

Propiedades

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-27-18-7-4-3-6-15(18)20(26)23-16-12-14(8-9-19(16)28-2)17-13-25-11-5-10-22-21(25)24-17/h3-13H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBKPNRYSJYYPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

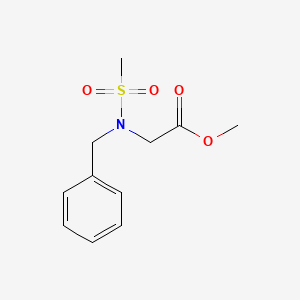

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3006144.png)

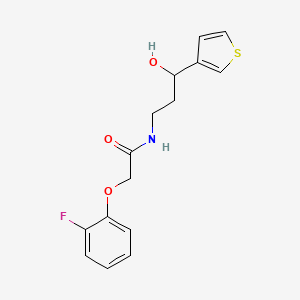

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B3006147.png)

![3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B3006152.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3006153.png)

![N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B3006158.png)

![3-(4-Chlorophenyl)-4-imino-6-(2-nitrophenyl)-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B3006161.png)

![N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B3006164.png)